5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-11-8-18-13(9-17-11)15(21)19-12-5-7-20(10-12)14-4-2-3-6-16-14/h2-4,6,8-9,12H,5,7,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZDZKKJXGZMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCN(C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide typically involves multiple steps:
Esterification of Nicotinic Acid: Nicotinic acid is esterified to yield an intermediate ester.
Oxidation: The ester is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a cyano intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and other peroxides.
Reduction: Sodium and ammonium chloride in ethanol are commonly used for reduction.
Substitution: Trimethylsilyl cyanide (TMSCN) is used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds with similar structures to exhibit anticancer properties. Pyrazine derivatives, including those resembling 5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide, have shown promise as selective inhibitors of various cancer cell lines. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been investigated for their ability to inhibit tumor growth through modulation of specific signaling pathways related to cancer proliferation and survival .
Enzyme Inhibition
Compounds featuring the pyrazine core have demonstrated significant enzyme inhibitory activities. For example, inhibitors targeting kinases such as CHK1 (Checkpoint Kinase 1) have been developed based on similar structural motifs. These inhibitors modulate the DNA damage response pathway, which is crucial for cancer treatment . The structure of this compound suggests it could similarly interact with key enzymes involved in various biological processes.
Neurological Disorders
The compound's structural characteristics may also lend themselves to applications in treating neurological disorders. Research into pyrazole derivatives has indicated potential neuroprotective effects, particularly in models of oxidative stress and calcium dysregulation . This suggests that this compound could be explored further for neuroprotective applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Structural Analogues of Pyrazine-2-Carboxamides
5-(Alkylamino)-N-(3-Trifluoromethylphenyl)pyrazine-2-carboxamides
- Examples: Compounds 1a–1e (e.g., 5-(propylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamide) .
- Structural Differences: Substituents: Linear alkylamino chains (propyl to heptyl) at the pyrazine 5-position. Aryl Group: 3-Trifluoromethylphenyl (electron-withdrawing group) at the carboxamide position.
- Key Properties: Higher melting points (128–156°C) compared to the target compound (unknown but likely lower due to flexible pyrrolidine). Demonstrated antimycobacterial activity, suggesting pyrazine-carboxamides as scaffolds for antimicrobial agents .
Glipizide (5-Methyl-N-[2-(4-Sulfamoylphenyl)ethyl]pyrazine-2-carboxamide)
- Structural Differences :
- Substituent : Phenethyl group with a sulfamoyl moiety instead of pyrrolidine-pyridine.
- Key Properties: Known as a sulfonylurea drug for diabetes, acting as a KATP channel blocker. Exhibits polymorphism challenges in thermal stability, as observed in DSC studies .
N-(2-Isopropoxy-5-(Piperidin-4-yl)Phenyl)pyrazine-2-carboxamide
- Structural Differences :
- Substituent : Piperidin-4-yl group attached to a phenyl ring with an isopropoxy group.
- Key Properties :
N-(5-((4-Ethylpiperazin-1-yl)Methyl)Pyridin-2-yl)-5-Fluoro-4-(4-Fluoro-1-Isopropyl-2-Methylpiperazin-1-yl)Pyrazine-2-carboxamide
- Structural Differences :
- Substituents : Dual piperazine motifs with fluorinated and alkyl branches.
Physicochemical and Pharmacological Comparisons
Key Observations :
Substituent Flexibility vs. Rigidity: Linear alkylamino chains (e.g., 1a–1e) enhance solubility but reduce conformational rigidity compared to the target compound’s pyrrolidine-pyridine system . Cyclic amines (piperidine, pyrrolidine) may improve metabolic stability and target binding due to restricted rotation .
Sulfamoyl (Glipizide) and pyridinyl groups (target compound) contribute to hydrogen-bonding capacity .
The target compound’s pyrrolidine-pyridine moiety may favor kinase inhibition, akin to TRK inhibitors in .
Biological Activity
5-Methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Weight: 273.32 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The presence of the pyridine and pyrazine moieties enhances its binding affinity and selectivity, potentially modulating pathways related to inflammation, cancer progression, and other diseases.
Antitumor Activity
Recent studies have indicated that pyrazine derivatives exhibit notable antitumor properties. For instance, a series of pyrazole derivatives have been shown to inhibit the activity of BRAF(V600E), a common mutation in melanoma, demonstrating promising results in cell line studies . The specific compound under investigation has been linked to the inhibition of tumor cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in mediating inflammatory responses . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Antimicrobial Activity
In addition to its antitumor and anti-inflammatory effects, this compound may possess antimicrobial properties. Pyrazole derivatives have been reported to exhibit activity against various bacterial strains, likely through mechanisms involving disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into their potential applications:
- Anticancer Synergy : A study investigated the synergistic effects of pyrazole derivatives combined with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated enhanced cytotoxicity when these compounds were used in combination, suggesting a potential strategy for improving treatment outcomes in resistant cancer subtypes .
- Inflammation Models : In vivo models demonstrated that compounds structurally related to this compound significantly reduced inflammation markers in models of acute lung injury, indicating their potential utility in treating respiratory conditions .
Data Tables
Q & A
Q. Key Considerations :
- Use of Pd(II) complexes (e.g., (en*)Pd(NO₃)₂) may stabilize intermediates during coupling .
- Pyridine solvent systems enhance reaction efficiency for pyrazine derivatives .
Basic: How should researchers characterize the structural and stereochemical properties of this compound?
Q. Methodological Answer :
- X-ray Crystallography : Resolve absolute stereochemistry, particularly for chiral centers in the pyrrolidine ring. Triazole-fused analogs (e.g., ) often require crystallography to confirm regiochemistry .
- NMR Spectroscopy : Use H-C HMBC to verify carboxamide linkage and NOESY for spatial proximity analysis of the pyridinyl-pyrrolidine substituents .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted spectra to resolve ambiguities .
Advanced: How can researchers investigate the compound’s binding interactions with biological targets (e.g., serum albumin or DNA)?
Q. Methodological Answer :
- Ultrafiltration Assays : Quantify human serum albumin (HSA) binding using modified ultrafiltration (e.g., 2–4% HSA solutions) to determine partition coefficients. Oxicam derivatives in demonstrate this approach .
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of HSA upon ligand binding to calculate Stern-Volmer constants.
- DNA Interaction Studies : Employ ethidium bromide displacement assays or surface plasmon resonance (SPR) to assess intercalation or groove-binding modes .
Q. Data Interpretation :
- Account for pH-dependent binding (e.g., pyridinyl groups protonate at physiological pH).
- Compare results across multiple techniques to mitigate method-specific biases.
Advanced: What computational strategies are effective for rational design and reactivity prediction?
Q. Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT or ab initio) to model transition states and intermediates. ICReDD’s workflow () integrates reaction path algorithms with experimental validation .
- Molecular Dynamics (MD) : Simulate ligand-protein binding dynamics (e.g., with GROMACS) to identify key residues in HSA or DNA interactions.
- ADMET Prediction : Tools like SwissADME predict bioavailability, leveraging LogP and topological polar surface area (TPSA) values derived from the compound’s pyrazine-pyrrolidine scaffold.
Validation : Cross-check computational results with experimental data (e.g., binding constants from ultrafiltration).
Advanced: How should researchers resolve contradictions in binding affinity data across different studies?
Q. Methodological Answer :
- Control for Variables : Standardize experimental conditions (e.g., HSA concentration, ionic strength, temperature) to minimize artifacts. highlights variability in albumin binding due to buffer composition .
- Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to identify outliers or systemic errors.
- Orthogonal Assays : Confirm binding using isothermal titration calorimetry (ITC) alongside ultrafiltration to reconcile discrepancies .
Case Example : If HSA binding affinity differs between studies, re-evaluate ligand purity (HPLC ≥98%) and albumin source (e.g., fatty acid-free HSA vs. standard).
Advanced: What strategies optimize the compound’s pharmacological profile for target selectivity?
Q. Methodological Answer :
- Scaffold Modulation : Introduce substituents (e.g., halogens or methyl groups) to the pyrazine or pyrrolidine rings to enhance target engagement. ’s Imatinib analogs demonstrate scaffold-driven selectivity .
- Metabolic Stability : Assess hepatic microsomal stability using LC-MS/MS to identify vulnerable sites (e.g., pyrazine oxidation).
- In Silico Docking : Use AutoDock Vina to predict binding poses against off-target kinases or receptors.
Q. Key Metrics :
- IC₅₀ values against primary vs. secondary targets.
- Selectivity ratios derived from kinome-wide profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
